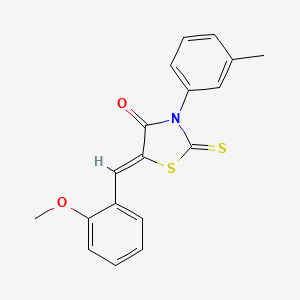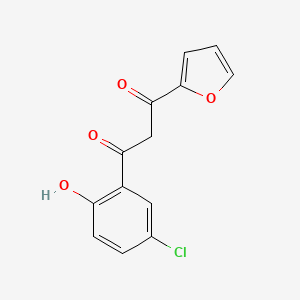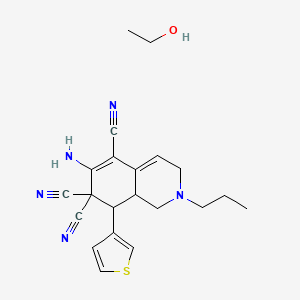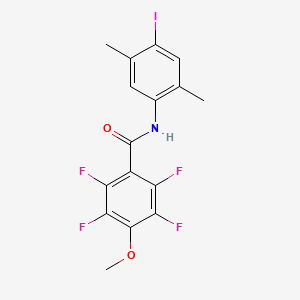![molecular formula C18H15N3O6 B5082871 1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082871.png)
1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MNFP and has been synthesized using different methods.
作用机制
The mechanism of action of MNFP is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cell membrane integrity. MNFP has been shown to interact with DNA and cause strand breaks, which leads to the inhibition of DNA synthesis. MNFP has also been found to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
MNFP has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. MNFP has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. In addition, MNFP has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
MNFP has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. MNFP also exhibits a broad spectrum of activity against different microorganisms, making it a potential candidate for the development of new antibiotics. However, MNFP has some limitations for lab experiments. It is relatively unstable in solution, and its solubility is limited in water. MNFP is also sensitive to light and heat, which makes it difficult to handle in lab experiments.
未来方向
There are several future directions for the research of MNFP. One potential direction is the development of new antibiotics based on the structure of MNFP. Another direction is the investigation of the mechanism of action of MNFP, which could lead to the development of new drugs for the treatment of cancer and inflammatory diseases. In addition, the synthesis of MNFP analogs could lead to the discovery of new compounds with improved properties. Finally, the investigation of the pharmacokinetics and toxicity of MNFP could lead to its potential use in human medicine.
Conclusion:
In conclusion, MNFP is a chemical compound with potential applications in various fields of science. It exhibits antibacterial, antifungal, antiviral, and anticancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. MNFP has several future directions for research, including the development of new antibiotics and drugs for the treatment of cancer and inflammatory diseases.
合成方法
MNFP can be synthesized using different methods, including the reaction of 5-nitro-2-furaldehyde with mesityl oxide in the presence of ammonium acetate. Another method involves the reaction of 5-nitro-2-furaldehyde with mesitylene in the presence of sodium hydride. Both methods yield MNFP with high purity.
科学研究应用
MNFP has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. MNFP has been shown to inhibit the growth of different bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. In addition, MNFP has been shown to inhibit the replication of viruses such as herpes simplex virus type 1 and type 2.
属性
IUPAC Name |
(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-9-6-10(2)15(11(3)7-9)20-17(23)13(16(22)19-18(20)24)8-12-4-5-14(27-12)21(25)26/h4-8H,1-3H3,(H,19,22,24)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKQGHCIWZHGN-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide](/img/structure/B5082812.png)
![N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5082829.png)
![ethyl 4-amino-2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5082831.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5082845.png)
![3-[2-(4-iodophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B5082853.png)



![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5082878.png)

![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5082884.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5082886.png)
![1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)](/img/structure/B5082887.png)
